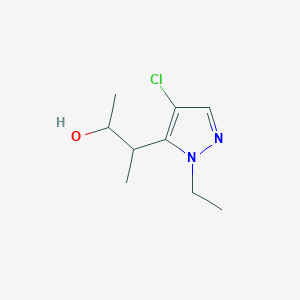

3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol

Descripción

3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol (CAS: 1598158-62-3) is a pyrazole derivative with the molecular formula C₉H₁₅ClN₂O and a molecular weight of 202.68 g/mol. Its structure consists of a pyrazole ring substituted with a chlorine atom at the 4-position and an ethyl group at the 1-position, linked to a butan-2-ol chain. The compound is classified under UN# 2811 (Class 6.1, Packing Group III) due to its acute toxicity hazards: H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled). Precautionary measures include avoiding inhalation, skin contact, and ingestion, as indicated by safety statements such as P261, P264, and P310.

Propiedades

Fórmula molecular |

C9H15ClN2O |

|---|---|

Peso molecular |

202.68 g/mol |

Nombre IUPAC |

3-(4-chloro-2-ethylpyrazol-3-yl)butan-2-ol |

InChI |

InChI=1S/C9H15ClN2O/c1-4-12-9(6(2)7(3)13)8(10)5-11-12/h5-7,13H,4H2,1-3H3 |

Clave InChI |

BHJLTIQQWMPBRO-UHFFFAOYSA-N |

SMILES canónico |

CCN1C(=C(C=N1)Cl)C(C)C(C)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol typically involves the reaction of 4-chloro-1-ethyl-1H-pyrazole with butan-2-ol under specific conditions. One common method includes:

Starting Materials: 4-chloro-1-ethyl-1H-pyrazole and butan-2-ol.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is often used to dissolve the reactants and promote the reaction.

Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the butanol side chain can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chloro group or to convert the pyrazole ring into a more saturated structure.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and solvents like DMSO or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-one, while substitution of the chloro group with an amine can produce 3-(4-Amino-1-ethyl-1H-pyrazol-5-yl)butan-2-ol.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of 3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol showed activity against various bacterial strains, suggesting potential use as a therapeutic agent in treating infections .

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases such as arthritis or dermatitis .

Drug Formulation

The compound's stability and solubility characteristics make it a candidate for inclusion in drug formulations aimed at enhancing bioavailability. Research has explored its use in topical formulations, where it can improve skin penetration and efficacy of active pharmaceutical ingredients .

Skin Care Formulations

Due to its moisturizing properties, 3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol is being investigated for use in cosmetic formulations aimed at improving skin hydration. Studies have shown that it can enhance the skin's moisture retention capabilities, making it suitable for creams and lotions .

Stability in Formulations

The compound has been evaluated for its role as a stabilizing agent in cosmetic products. Its incorporation into emulsions has been shown to improve product stability and shelf life, which is crucial for commercial cosmetic products .

Case Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences tested several pyrazole derivatives, including 3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol, against common pathogens. The results indicated a significant reduction in bacterial growth, supporting its potential as an antimicrobial agent .

Case Study 2: Cosmetic Formulation Development

In another study focusing on cosmetic formulation, researchers employed response surface methodology to optimize the use of this compound in skin creams. The findings highlighted its effectiveness in enhancing sensory properties and moisturizing effects while maintaining product stability over time .

Mecanismo De Acción

The mechanism of action of 3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol involves its interaction with specific molecular targets. The chloro and ethyl groups on the pyrazole ring can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl group in the butanol side chain can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparación Con Compuestos Similares

Key Observations:

Heterocyclic Core: The pyrazole ring in the target compound contrasts with Bitertanol’s triazole ring.

Substituent Effects: The 4-chloro and 1-ethyl groups on the pyrazole may enhance lipophilicity compared to Bitertanol’s biphenyl-4-yloxy group, which contributes to higher molecular weight and possibly reduced solubility.

Physicochemical and Functional Differences

- Lipophilicity: The smaller molecular size and chloroethylpyrazole group in the target compound may favor better membrane permeability compared to Bitertanol’s bulky biphenyl group.

- Applications: Bitertanol’s use as a fungicide is well-documented, whereas the target compound’s applications remain speculative.

Actividad Biológica

3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including pharmacology and agrochemistry.

The molecular formula of 3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol is CHClNO with a molecular weight of 202.68 g/mol. The compound features a hydroxyl group, which may contribute to its biological activity through hydrogen bonding interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 202.68 g/mol |

| IUPAC Name | 3-(4-chloro-1-ethylpyrazol-5-yl)butan-2-ol |

| CAS Number | 1598158-62-3 |

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-1-ethyl-1H-pyrazole with butan-2-ol in the presence of a base such as sodium hydroxide or potassium carbonate. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often used to facilitate the reaction at elevated temperatures (60°C to 100°C).

The biological activity of 3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol is attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The chloro and ethyl groups on the pyrazole ring enhance its binding affinity, potentially leading to inhibition or activation of various biological pathways. The hydroxyl group can also participate in stabilizing interactions through hydrogen bonding .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar pyrazole derivatives have been evaluated against multidrug-resistant strains of bacteria, showing varying degrees of effectiveness. The presence of the chloro group may contribute to its ability to disrupt bacterial cell functions .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole-based compounds:

- Anticancer Studies : In vitro studies demonstrated that certain pyrazole derivatives significantly reduced cell viability in cancer models compared to standard treatments like cisplatin .

- Antimicrobial Screening : Pyrazole derivatives were screened against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), revealing promising antimicrobial effects .

Applications

3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol has potential applications in:

Pharmaceuticals : As a lead compound for developing new anticancer and antimicrobial agents.

Agrochemicals : Due to its structural properties, it may serve as an active ingredient in herbicides or pesticides.

Chemical Synthesis : It can act as a building block for synthesizing more complex heterocyclic compounds.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.